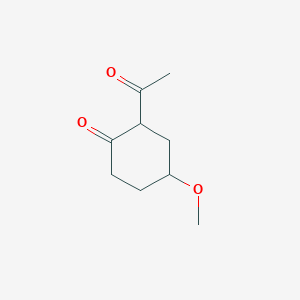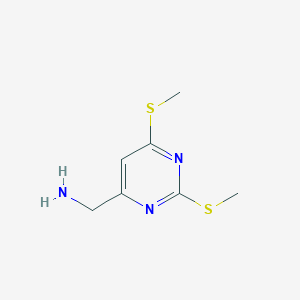
2-Bromo-6-(tert-butyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(tert-butyl)naphthalene is an organic compound with the molecular formula C14H15Br. It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a tert-butyl group is substituted at the sixth position.
Vorbereitungsmethoden
The synthesis of 2-Bromo-6-(tert-butyl)naphthalene typically involves the bromination of 6-(tert-butyl)naphthalene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Bromo-6-(tert-butyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(tert-butyl)naphthalene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(tert-butyl)naphthalene in various reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or coupling reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Bromo-6-(tert-butyl)naphthalene include other brominated naphthalene derivatives such as 2-Bromo-6-methoxynaphthalene and 2-Bromo-6-ethylnaphthalene. Compared to these compounds, this compound is unique due to the presence of the bulky tert-butyl group, which affects its reactivity and applications .
Eigenschaften
Molekularformel |
C14H15Br |
|---|---|
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
2-bromo-6-tert-butylnaphthalene |
InChI |
InChI=1S/C14H15Br/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h4-9H,1-3H3 |
InChI-Schlüssel |
WXRVHYFARSXWDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(4-Fluorophenyl)sulfanyl]pyridine](/img/structure/B8511033.png)

![1-(Bromomethyl)-4-propylbicyclo[2.2.2]octane](/img/structure/B8511044.png)
![N-{2-Nitro-4-[(pyridin-4-yl)sulfanyl]phenyl}acetamide](/img/structure/B8511058.png)
![Tert-butyl [5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B8511073.png)





